molecular formula C21H22ClN3O3S2 B2572870 N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361167-24-0

N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2572870
CAS No.: 361167-24-0
M. Wt: 464
InChI Key: MDEIIXNKQDVWSF-UHFFFAOYSA-N
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Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), in this case, carbon, sulfur, and nitrogen . It also contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .


Chemical Reactions Analysis

As a benzothiazole derivative, this compound might be expected to undergo reactions typical of aromatic compounds, such as electrophilic substitution, depending on the activating or deactivating nature of the substituents. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure, including factors such as its degree of crystallinity, polarity, and the presence of any functional groups. For example, the presence of a sulfonamide group could confer some degree of water solubility .

Scientific Research Applications

Morphology Control in Polycarbazole Based Bulk Heterojunction Solar Cells

Researchers have explored the role of solvent interactions and polymer chain conformations in improving the performance of solar cells. This study demonstrates how manipulating the solvent-polymer interaction can lead to improved photovoltaic performance, suggesting a potential application area for similar compounds in materials science and renewable energy technologies (Chu et al., 2011).

Cardiac Electrophysiological Activity

Another study focuses on the synthesis and evaluation of N-substituted imidazolylbenzamides or benzene-sulfonamides for their potential in modulating cardiac electrophysiological properties. This indicates the relevance of such compounds in medical research, particularly in developing treatments for cardiac arrhythmias (Morgan et al., 1990).

Antiviral and Anticancer Agents

The synthesis and evaluation of novel benzenesulfonamide derivatives have shown promising antitumor activity against specific cell lines, suggesting potential applications in cancer research. Similarly, derivatives of thiadiazole sulfonamides have been evaluated for antiviral activities, further indicating the broad pharmaceutical research applications of these compounds (Fahim & Shalaby, 2019).

Herbicides

Compounds with benzamide functionality have been explored as herbicides, demonstrating applications in agricultural sciences. This research suggests potential uses in developing new agricultural chemicals that could offer more effective and environmentally friendly pest management solutions (Viste et al., 1970).

Future Directions

Future research on this compound could involve elucidating its synthesis and properties, and investigating any potential biological activity. If it does exhibit biological activity, it could be further optimized and potentially developed into a pharmaceutical agent .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S2/c1-13-9-14(2)12-25(11-13)30(27,28)17-6-3-15(4-7-17)20(26)24-21-23-18-8-5-16(22)10-19(18)29-21/h3-8,10,13-14H,9,11-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEIIXNKQDVWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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